N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, or N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea, is a synthetically derived chemical compound classified as a small molecule. It is a derivative of another known compound, also with research applications, named N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. [] N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea is primarily recognized within the scientific community for its role as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). [, ] This inhibitory action makes N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea a valuable tool in various research areas, particularly those focusing on cellular signaling pathways, neurological processes, and disease models.
AR-A014418 is a selective inhibitor of glycogen synthase kinase 3, a serine/threonine kinase implicated in various pathological conditions, including diabetes and Alzheimer's disease. This compound has garnered attention for its potential therapeutic applications due to its ability to modulate key signaling pathways in cells.
The compound was first synthesized and characterized in research focused on understanding the biological effects of glycogen synthase kinase 3 inhibition. Its synthesis involves commercially available precursors and specific reaction conditions to yield the final product.
AR-A014418 is classified as a small molecule inhibitor, specifically targeting glycogen synthase kinase 3 alpha and beta isoforms. It operates through an ATP-competitive mechanism, distinguishing it from many other kinase inhibitors that may have broader or less selective action.
The synthesis of AR-A014418 involves a two-step reaction starting with 2-amino-5-nitrothiazole and 4-methoxybenzylisocyanate. The reaction is conducted in N,N-dimethylformamide under nitrogen atmosphere at elevated temperatures.
AR-A014418 has a distinct molecular structure characterized by its thiazole and urea components.
AR-A014418 primarily acts as an inhibitor of glycogen synthase kinase 3 through competitive inhibition with ATP at the active site.
The primary mechanism through which AR-A014418 exerts its effects involves the inhibition of glycogen synthase kinase 3 activity, leading to alterations in downstream signaling pathways associated with cell growth and metabolism.
AR-A014418 has several potential scientific applications:
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase originally identified for its role in glycogen metabolism. Over the past two decades, it has emerged as a pivotal regulator of diverse cellular processes, including neurodevelopment, inflammation, and apoptosis. Hyperactivity of GSK-3β is mechanistically linked to pathological conditions such as Alzheimer’s disease (AD), mood disorders, and diabetes. In AD, GSK-3β phosphorylates tau protein at pathological epitopes (e.g., Ser-396), promoting neurofibrillary tangle formation and neuronal death [1] [2] [3]. Its involvement in Wnt/β-catenin signaling further positions it as a therapeutic target for cancer and neurodegenerative diseases [7].
Early GSK-3β inhibitors like lithium (an ion-based inhibitor) and tideglusib (an allosteric inhibitor) demonstrated clinical potential but faced limitations. Lithium’s low potency (millimolar range) and tideglusib’s failure in Phase II trials for AD underscored the need for selective, brain-penetrant inhibitors [1] [8]. ATP-competitive inhibitors emerged as alternatives but initially struggled with kinase selectivity due to conservation of the ATP-binding pocket across kinases [6] [10].
Table 1: Evolution of GSK-3β Inhibitor Classes
Class | Examples | Mechanism | Limitations |
---|---|---|---|
Cationic | Lithium | Non-competitive | Low potency (mM range), side effects |
Allosteric | Tideglusib | Cysteine-dependent covalent | Clinical inefficacy in AD trials |
ATP-competitive | AR-A014418, AZD1080 | ATP-site binding | Selectivity challenges |
Substrate-competitive | L803 peptides | Substrate-site binding | Peptide stability issues |
AR-A014418 (1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea) was identified through high-throughput screening as a potent, selective ATP-competitive inhibitor. Key characteristics include:
In cellular models, AR-A014418 reduced tau phosphorylation at Ser-396 in 3T3 fibroblasts expressing human tau and protected neuroblastoma cells from apoptosis by modulating the PI3K/Akt pathway [9]. Its blood-brain barrier permeability was confirmed in rodent studies, where it exhibited antidepressant-like effects in the forced swim test [9].
Table 2: Key Biochemical Properties of AR-A014418
Property | Value | Assay System |
---|---|---|
IC₅₀ | 104 ± 27 nM | Recombinant human GSK-3β |
Kᵢ | 38 nM | ATP-competitive kinetics |
Selectivity (CDK2) | >100-fold | Kinase panel screening |
Cellular IC₅₀ (tau pS396) | ~1–2 μM | 3T3-tau fibroblasts |
ATP-competitive inhibitors like AR-A014418 bind the ATP-binding cleft of GSK-3β, a deep pocket between the N- and C-terminal lobes. Unlike irreversible allosteric inhibitors (e.g., tideglusib), AR-A014418 exhibits reversible kinetics, reducing off-target risks [8]. Its binding mode involves:
Computational studies revealed that selectivity against CDK2 stems from stronger electrostatic interactions with GSK-3β’s unique Arg141/Lys85/Thr138 triad [6]. However, ATP-competitive inhibitors face inherent challenges:
AR-A014418 addresses these via its thiazolylurea core, which optimally occupies a hydrophobic subpocket absent in many kinases. This design balances potency and selectivity, making it a valuable tool compound for studying GSK-3β biology [6] [9].
Table 3: Molecular Interactions of AR-A014418 with GSK-3β
Binding Site Residue | Interaction Type | Role in Selectivity |
---|---|---|
Asp133 | H-bond acceptor | Conserved hinge residue |
Val135 | Hydrophobic contact | Size/shape complementarity |
Phe93 | π-stacking | Unique to GSK-3β substrate binding |
Arg141 | Electrostatic | Part of GSK-3β-specific triad |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9